![molecular formula C19H15NO B11966880 6-Ethoxybenzo[j]phenanthridine CAS No. 2178-34-9](/img/structure/B11966880.png)
6-Ethoxybenzo[j]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxybenzo[j]phenanthridine is a heterocyclic aromatic compound with the molecular formula C19H15NO. It belongs to the phenanthridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by its unique structure, which includes an ethoxy group attached to the phenanthridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxybenzo[j]phenanthridine can be achieved through various methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation, which yields phenanthridines . Another method includes the I2-mediated intramolecular sp3 C–H amination of aniline precursors . These methods typically require specific reaction conditions such as UV irradiation or the presence of iodine as a catalyst.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic routes.
Análisis De Reacciones Químicas
Types of Reactions: 6-Ethoxybenzo[j]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenanthridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted phenanthridines, quinones, and dihydro derivatives, which have significant applications in medicinal chemistry and material science .
Aplicaciones Científicas De Investigación
6-Ethoxybenzo[j]phenanthridine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound exhibits DNA-binding properties, making it useful in genetic and cellular studies.
Industry: It is used in the development of fluorescent markers and dyes for various industrial applications.
Mecanismo De Acción
The biological activity of 6-Ethoxybenzo[j]phenanthridine is primarily attributed to its ability to interact with DNA and proteins. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can bind to bacterial penicillin-binding proteins, affecting cell wall synthesis and exhibiting antibacterial properties .
Comparación Con Compuestos Similares
Benzo[c]phenanthridine: Similar in structure but lacks the ethoxy group.
Phenanthridine: The parent compound without any substituents.
Ethidium Bromide: A well-known DNA intercalator used as a fluorescent marker.
Uniqueness: 6-Ethoxybenzo[j]phenanthridine stands out due to its unique ethoxy substitution, which enhances its biological activity and specificity. This modification allows for better interaction with molecular targets, making it a valuable compound in medicinal chemistry and biological research .
Propiedades
Número CAS |
2178-34-9 |
|---|---|
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
6-ethoxybenzo[j]phenanthridine |
InChI |
InChI=1S/C19H15NO/c1-2-21-19-17-12-14-8-4-3-7-13(14)11-16(17)15-9-5-6-10-18(15)20-19/h3-12H,2H2,1H3 |
Clave InChI |
BRHZZHJJYVBMLW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=CC=CC=C2C3=CC4=CC=CC=C4C=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Tert-butylphenyl)-4-{[(E)-(3,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11966799.png)
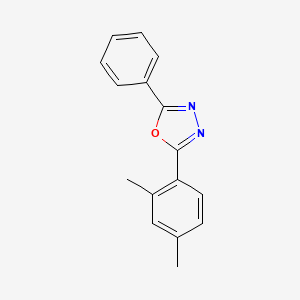
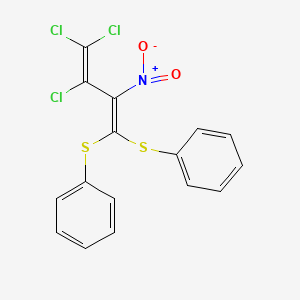

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11966823.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11966841.png)
![(5Z)-3-Isopropyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966843.png)
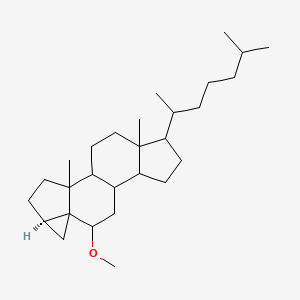
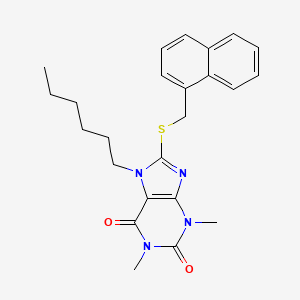

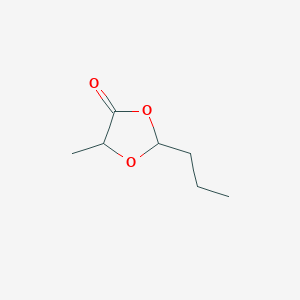

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-ol](/img/structure/B11966894.png)
![7-hydroxy-9-(4-methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11966901.png)
